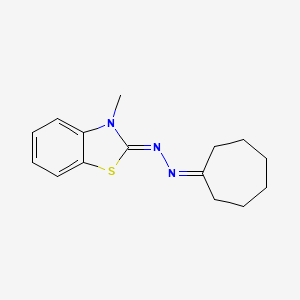![molecular formula C15H22ClN3O B5776175 N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5776175.png)
N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. It is a potent blocker of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain. CPP has been extensively studied for its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mécanisme D'action
N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide acts as a potent blocker of the NMDA receptor by binding to the receptor's ion channel and preventing the influx of calcium ions into the neuron. This blockade of the NMDA receptor results in a decrease in synaptic plasticity and learning and memory processes. The mechanism of action of N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide has been extensively studied, and it is considered a valuable tool for investigating the role of NMDA receptors in various neurological disorders.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the activity of the NMDA receptor, resulting in a decrease in synaptic plasticity and learning and memory processes. N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide has also been shown to have analgesic effects in animal models, indicating its potential use in pain management. In addition, N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide has been shown to have antipsychotic effects in animal models of schizophrenia, indicating its potential use in the treatment of this disorder.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide has several advantages for lab experiments. It is a potent and specific blocker of the NMDA receptor, making it a valuable tool for investigating the role of this receptor in various neurological disorders. N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide is also cost-effective and easy to synthesize, making it widely available for scientific research. However, N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, making it difficult to use in long-term studies. In addition, N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide has been shown to have some off-target effects, such as blocking the AMPA receptor, which may complicate the interpretation of results.
Orientations Futures
N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders, and future research is needed to investigate its efficacy in clinical trials. In addition, future research is needed to investigate the long-term effects of N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide on synaptic plasticity and learning and memory processes in the brain. Moreover, the development of novel NMDA receptor blockers with improved pharmacokinetic properties and fewer off-target effects may provide new opportunities for the treatment of neurological disorders. Finally, the use of N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide in combination with other drugs may enhance its therapeutic efficacy and provide new insights into the mechanisms of neurological disorders.
Méthodes De Synthèse
N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide can be synthesized by reacting 3-chloro-4-(4-ethyl-1-piperazinyl)aniline with propanoyl chloride in the presence of a base such as triethylamine. The reaction yields N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide as a white crystalline solid with a purity of over 99%. The synthesis method has been optimized to produce N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide in large quantities with high purity, making it a cost-effective and efficient compound for scientific research.
Applications De Recherche Scientifique
N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide has been extensively used in scientific research to investigate the role of NMDA receptors in various neurological disorders. It has been shown to have potential therapeutic applications in Alzheimer's disease, Parkinson's disease, and schizophrenia. N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide has also been used to study the mechanisms of synaptic plasticity and learning and memory processes in the brain. In addition, N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide has been used in animal models to investigate the effects of NMDA receptor blockade on pain perception, addiction, and depression.
Propriétés
IUPAC Name |
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-3-15(20)17-12-5-6-14(13(16)11-12)19-9-7-18(4-2)8-10-19/h5-6,11H,3-4,7-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLBSBDWEVDLRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)CC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-Chloro-4-(4-ethyl-piperazin-1-yl)-phenyl]-propionamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}naphthalene](/img/structure/B5776111.png)

![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5776121.png)
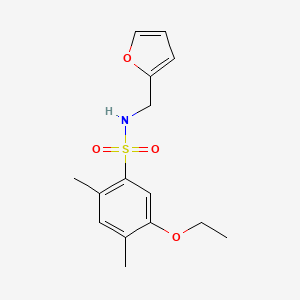
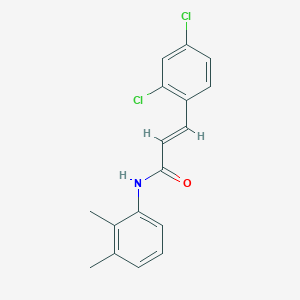

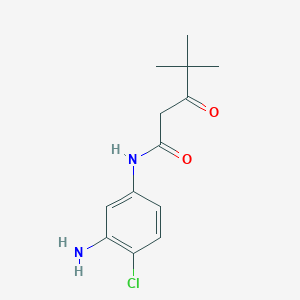
![N-[2-(acetylamino)phenyl]-2-bromobenzamide](/img/structure/B5776142.png)

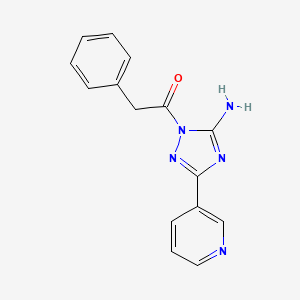

![methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B5776169.png)
